molecular formula C23H18O8 B14957424 Methyl 2-({7-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-YL}oxy)propanoate

Methyl 2-({7-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-YL}oxy)propanoate

Katalognummer: B14957424
Molekulargewicht: 422.4 g/mol
InChI-Schlüssel: OOQBBPCQIYIDAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate is a complex organic compound characterized by its unique bichromen structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dihydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the bichromen core or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced bichromen compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate involves its interaction with specific molecular targets and pathways. The bichromen core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate is unique due to its bichromen core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C23H18O8

Molekulargewicht

422.4 g/mol

IUPAC-Name

methyl 2-[4-(7-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C23H18O8/c1-12(22(25)28-3)29-15-6-7-16-17(11-21(24)30-20(16)10-15)18-8-13-4-5-14(27-2)9-19(13)31-23(18)26/h4-12H,1-3H3

InChI-Schlüssel

OOQBBPCQIYIDAO-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=C(C=C4)OC)OC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.